"Ethyl 2-methyl-4,4,4-trifluoroacetoacetate" chemical properties
"Ethyl 2-methyl-4,4,4-trifluoroacetoacetate" chemical properties
An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluoroacetoacetate: Properties, Synthesis, and Applications
Introduction
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS No. 344-00-3) is a fluorinated β-keto ester that has garnered significant attention as a versatile and high-value building block in modern organic synthesis.[1][2] Its unique molecular architecture, which combines a trifluoromethyl group, a reactive dicarbonyl system, and a methyl-substituted chiral center, makes it an indispensable intermediate for creating complex molecules with tailored properties.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical and agrochemical industries.
The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a widely employed strategy in drug development to enhance metabolic stability, bioavailability, and binding affinity.[3][4] Ethyl 2-methyl-4,4,4-trifluoroacetoacetate serves as a key precursor for introducing these desirable features, solidifying its importance in the synthesis of fine chemicals, including the antidepressant befloxatone and the pesticide thifluzamide.[1]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are fundamental to its handling, application, and reaction profiling.
Physical Properties
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is typically a clear, colorless liquid at room temperature.[5][6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate | [7] |
| CAS Number | 344-00-3 | [7] |
| Molecular Formula | C₇H₉F₃O₃ | [7] |
| Molecular Weight | 198.14 g/mol | [7] |
| Appearance | Colorless liquid | [5] |
| Refractive Index | 1.372 - 1.374 | [5] |
| Vapour Pressure | 2.42 mmHg at 25°C | [5] |
| Solubility | Soluble in organic solvents, insoluble in water | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of chemical compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet and a quartet for the ethyl ester group (CH₃ and CH₂), a doublet for the α-methyl group (CH₃), and a quartet for the α-methine proton (CH).
-
¹³C NMR : The carbon spectrum will feature characteristic peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl and methyl groups, and the carbon of the trifluoromethyl group, which will show coupling with the fluorine atoms.
-
¹⁹F NMR : A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[7]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functionalities. The C-F bonds of the trifluoromethyl group also give rise to strong, characteristic absorptions.[7]
-
Mass Spectrometry (MS) : Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of groups such as the ethoxy radical or the trifluoroacetyl group.
Synthesis and Manufacturing
The predominant industrial method for synthesizing Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is the crossed Claisen condensation.[1] This robust carbon-carbon bond-forming reaction is well-suited for creating β-keto esters.
Claisen Condensation Protocol
The synthesis involves the reaction between two different esters in the presence of a strong base.[1]
Starting Materials:
-
Ethyl trifluoroacetate (non-enolizable ester)
-
Ethyl propionate (enolizable ester)
Base/Catalyst:
-
A strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of ethyl propionate.[1][8]
Mechanism:
-
Enolate Formation: The strong base abstracts an acidic α-proton from ethyl propionate to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of this carbonyl.[1]
-
Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide ion as the leaving group.
-
Product Formation: The final product, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, is formed.
Caption: Workflow for the Claisen condensation synthesis.
Chemical Reactivity and Synthetic Utility
The unique combination of functional groups in Ethyl 2-methyl-4,4,4-trifluoroacetoacetate dictates its reactivity and makes it a versatile synthetic intermediate.
Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that profoundly influences the molecule's reactivity.[1]
-
Enhanced Electrophilicity : It significantly increases the electrophilicity of the adjacent keto-carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]
-
Increased Acidity : The -CF₃ group also enhances the acidity of the proton on the α-carbon, facilitating enolate formation.[1]
This heightened reactivity is a key advantage, enabling transformations that are often more efficient than with non-fluorinated analogues.[2]
Caption: Key reactive sites of the molecule.
Applications in Heterocyclic Synthesis
The dicarbonyl system is an ideal scaffold for participating in cyclization and multicomponent reactions. This has made the compound a focal point for developing new synthetic routes to a wide array of heterocyclic compounds, which are prevalent structures in pharmaceuticals and agrochemicals.[1][3]
Asymmetric Reduction for Chiral Alcohols
The conversion of the keto group to a chiral alcohol is a critical transformation. The resulting ethyl (R)- or (S)-2-methyl-4,4,4-trifluoro-3-hydroxybutanoate is a valuable chiral building block for synthesizing biologically active molecules where specific stereochemistry is essential for efficacy.[1]
Safety and Handling
Proper handling of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is essential to ensure laboratory safety. It is classified as a flammable liquid and can cause irritation.[5][7][9]
GHS Hazard Classification
| GHS Classification | Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from PubChem and Synquest Labs.[7][9]
Handling and Storage Recommendations
-
Handling : Use only in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[9][11]
-
Storage : Store in a cool, well-ventilated place.[10] Keep the container tightly closed and store at ambient temperatures.[5]
-
First Aid : In case of eye contact, rinse immediately with plenty of water for several minutes.[9] If on skin, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9]
Conclusion
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is a cornerstone intermediate in modern organofluorine chemistry. Its value is derived from the synergistic interplay of its functional groups: the reactivity-enhancing trifluoromethyl moiety, the versatile β-ketoester system, and the stereogenic center. These features provide a powerful platform for the efficient synthesis of advanced pharmaceutical and agrochemical agents, making it a critical tool for researchers and developers aiming to innovate in these fields.
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